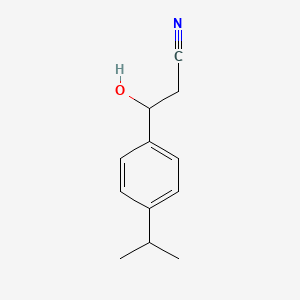

3-Hydroxy-3-(4-isopropylphenyl)propanenitrile

Beschreibung

3-Hydroxy-3-(4-isopropylphenyl)propanenitrile is a nitrile derivative characterized by a hydroxyl group and a 4-isopropylphenyl substituent on the central carbon of a three-carbon chain. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.26 g/mol. The compound’s structure combines the electron-withdrawing nitrile group (-CN) and the sterically bulky isopropylphenyl moiety, which influence its reactivity and physicochemical properties. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its nitrile group can be hydrolyzed to carboxylic acids or reduced to amines .

Eigenschaften

Molekularformel |

C12H15NO |

|---|---|

Molekulargewicht |

189.25 g/mol |

IUPAC-Name |

3-hydroxy-3-(4-propan-2-ylphenyl)propanenitrile |

InChI |

InChI=1S/C12H15NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,9,12,14H,7H2,1-2H3 |

InChI-Schlüssel |

UGKNKHFHUHDZOO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C(CC#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mannich Reaction-Based Multi-Step Synthesis

One industrially viable approach involves a multi-step sequence starting from acetophenone derivatives, adapted to the 4-isopropylphenyl substituent:

Step 1: Mannich Reaction

Acetophenone derivative (4-isopropylacetophenone) undergoes a Mannich reaction with an amine and formaldehyde to yield an intermediate aminomethyl ketone.Step 2: Reaction with Cyanide Source

The intermediate reacts with a cyanide donor (e.g., sodium cyanide or ethoxycarbonyl derivatives) to introduce the nitrile group at the alpha position.Step 3: Reduction

The keto group is reduced to a hydroxy group using hydride reagents such as sodium borohydride under mild conditions.Step 4: Hydrolysis and Purification

Final hydrolysis and purification steps yield 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile with high yield and purity.

This approach is supported by a patent describing a similar method for N-methyl-3-phenyl-3-hydroxypropylamine derivatives, highlighting high yields (≥74% over four steps), mild reaction conditions, and cost-effective raw materials.

Palladium-Catalyzed Multicomponent Cascade Reactions

Recent literature reports palladium-catalyzed multicomponent cascade reactions that enable direct synthesis of substituted dihydrochalcones from 3-hydroxypropionitrile derivatives and aryl halides. This method can be adapted for the 4-isopropylphenyl substituent by using the corresponding aryl halide:

Nucleophilic Addition and Cyclization Routes

Another approach involves nucleophilic addition of aniline or phenol derivatives to chlorinated isocyanates, followed by cyclization to yield hydroxy-substituted nitrile compounds:

- Phenol derivatives with isopropyl substitution can be converted to sulfonates.

- These intermediates undergo nucleophilic addition and cyclization under mild conditions.

- Although more common for related imidazolidinone derivatives, these methods provide insight into functional group transformations relevant to hydroxypropanenitriles.

Experimental Data and Yields

The following table summarizes key reaction steps, conditions, and yields from reported methods relevant to 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile or closely related compounds:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mannich reaction | 4-Isopropylacetophenone, amine, formaldehyde | ~80-85 | Mild conditions, industrially scalable |

| Cyanide introduction | Sodium cyanide or ethoxycarbonyl derivative | 90-95 | Efficient nitrile incorporation |

| Reduction | Sodium borohydride, isopropanol, room temp | 90-95 | Mild, selective reduction of ketone |

| Palladium-catalyzed cascade | Pd catalyst, aryl halide, base, acetonitrile | 70-80 | One-pot, fewer steps |

| Purification | Silica gel chromatography, crystallization | 75-95 | High purity product |

Data adapted and inferred from patent literature and recent journal publications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

Characteristic proton signals include aromatic protons of the 4-isopropylphenyl group (doublets around δ 7.1–7.3 ppm), hydroxy proton, and methine/methylene protons adjacent to nitrile and hydroxy groups.High-Resolution Mass Spectrometry (HRMS):

Confirms molecular formula and presence of nitrile and hydroxy functionalities.Thin Layer Chromatography (TLC):

Used to monitor reaction progress and purity during synthesis steps.

Summary and Recommendations

The preparation of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile is well-established through multi-step sequences involving Mannich reactions, cyanide addition, and reduction steps, offering high yields and industrial feasibility. Recent advances in palladium-catalyzed cascade reactions provide alternative streamlined routes. Selection of method depends on available starting materials, scale, and desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3-(4-isopropylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a halide.

Major Products

Oxidation: Formation of 3-oxo-3-(4-isopropylphenyl)propanenitrile.

Reduction: Formation of 3-amino-3-(4-isopropylphenyl)propanenitrile.

Substitution: Formation of 3-halo-3-(4-isopropylphenyl)propanenitrile.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3-(4-isopropylphenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other industrial products.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The isopropylphenyl group may contribute to hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile is compared to structurally analogous compounds, focusing on substituent effects and functional group behavior. Key analogs include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| 3-Hydroxy-3-phenylpropanenitrile | C₉H₉NO | 147.18 | 85–87 | Low | Polymer precursors |

| 3-Hydroxy-3-(4-methylphenyl)propanenitrile | C₁₀H₁₁NO | 161.20 | 92–94 | Low | Agrochemical intermediates |

| 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile | C₁₂H₁₅NO | 189.26 | 78–80 | Insoluble | Pharmaceutical synthesis |

| 3-Hydroxy-3-(4-tert-butylphenyl)propanenitrile | C₁₃H₁₇NO | 203.28 | 68–70 | Insoluble | Specialty chemicals |

Key Findings:

Steric Effects : The 4-isopropylphenyl group introduces significant steric hindrance compared to smaller substituents (e.g., methyl or unsubstituted phenyl). This reduces reactivity in nucleophilic additions but enhances thermal stability .

Solubility: All analogs exhibit low water solubility due to hydrophobic aryl groups. The isopropyl derivative’s insolubility makes it suitable for non-polar reaction media in drug synthesis .

Thermal Behavior : Melting points decrease with larger substituents (e.g., tert-butyl vs. isopropyl), reflecting disrupted crystal packing. The isopropyl variant’s melting point (78–80°C) balances processability and stability .

Reactivity : The nitrile group’s reactivity is modulated by the electron-donating isopropyl group, slowing hydrolysis compared to electron-deficient analogs. This property is critical in controlled drug intermediate synthesis .

Methodological Considerations

The analysis leverages tools highlighted in the provided evidence:

Biologische Aktivität

Introduction

3-Hydroxy-3-(4-isopropylphenyl)propanenitrile, with the molecular formula and a molecular weight of 201.25 g/mol, is a compound that has garnered attention for its biological activities, particularly in the context of ocular health. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a propan-3-amine backbone, with an isopropyl-substituted phenyl group at the third carbon. The unique structural attributes of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile contribute significantly to its biological activity, especially in modulating the visual cycle.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.25 g/mol |

| Functional Groups | Hydroxyl (-OH), Nitrile (-C≡N) |

| Structural Features | Isopropyl-substituted phenyl group |

Modulation of the Visual Cycle

Research indicates that 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile acts as a modulator of the visual cycle, particularly by inhibiting retinoid isomerase (RPE65). This inhibition is crucial in preventing retinal phototoxicity and may offer therapeutic benefits for conditions such as age-related macular degeneration (AMD) and other retinal diseases.

In vivo studies have shown that compounds in the isopropyl derivative series can suppress the visual cycle, albeit less potently than those with a higher affinity for RPE65. These findings suggest that while 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile may not be the most potent inhibitor, it still holds promise for therapeutic applications due to its ability to interact with retinal proteins and prevent toxic accumulation in retinal cells .

The primary mechanisms through which 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile exerts its effects include:

- Inhibition of RPE65 : By inhibiting this enzyme, the compound reduces the conversion of all-trans-retinal to 11-cis-retinal, which is vital for visual cycle regeneration.

- Protection Against Retinal Toxicity : It confers protection against retinal phototoxicity by preventing the accumulation of harmful byproducts associated with light exposure and retinoid metabolism .

- Formation of Schiff Base Adducts : The compound may form adducts with retinaldehyde, further influencing its biological activity within the retina .

Case Studies

Several studies have highlighted the potential of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile in clinical settings:

- Study on Retinal Protection : A study demonstrated that administration of this compound in animal models led to decreased accumulation of lipofuscin, a toxic byproduct associated with retinal degeneration. This suggests a protective role against retinal diseases characterized by oxidative stress and phototoxicity .

- Clinical Relevance in AMD : Given its mechanism of action, there is ongoing research into its application as a treatment for AMD, where modulation of the visual cycle could mitigate disease progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-isopropylbenzaldehyde with acetonitrile derivatives under basic conditions (e.g., Knoevenagel condensation) may yield the target compound. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization using ethanol/water mixtures. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How should researchers characterize the structure of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the hydroxyl (-OH, δ ~2.5–3.5 ppm) and nitrile (-CN, δ ~110–120 ppm in C) groups.

- FT-IR : Peaks at ~3200–3600 cm (O-H stretch) and ~2240 cm (C≡N stretch).

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves bond angles and spatial arrangement of the isopropylphenyl group .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Include controls (DMSO vehicle) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile?

- Methodological Answer : Use design of experiments (DoE) to test variables:

- Temperature : 60–100°C (higher temps may accelerate side reactions).

- Catalyst : Evaluate bases like DBU or KCO for condensation efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) vs. ethanol. Monitor progress via TLC and adjust stoichiometry (aldehyde:acetonitrile ratio) .

Q. What mechanistic insights explain the biological activity of this compound?

- Methodological Answer : Hypothesize interactions based on structure:

- Hydrogen bonding : Hydroxyl group binding to enzyme active sites (e.g., serine hydrolases).

- π-π stacking : Aromatic isopropylphenyl group interacting with tyrosine/phenylalanine residues.

Validate via molecular docking (AutoDock Vina) and site-directed mutagenesis studies .

Q. How do structural analogs of this compound differ in reactivity or bioactivity?

- Methodological Answer : Compare with analogs (e.g., 3-Hydroxy-3-phenylpropanenitrile or thiophene derivatives):

- Electronic effects : Electron-withdrawing isopropyl groups may reduce nitrile reactivity.

- Bioactivity : Use SAR studies to correlate substituents (e.g., isopropyl vs. methyl) with IC values in cytotoxicity assays.

- Data analysis : Apply multivariate regression to identify key structural contributors .

Q. How should researchers address contradictions in reported biological data for this compound?

- Methodological Answer : Reconcile discrepancies by:

- Assay standardization : Ensure consistent cell lines, incubation times, and endpoint measurements.

- Purity verification : Contaminants (e.g., unreacted precursors) may skew results; re-test batches with LC-MS.

- Meta-analysis : Compare datasets across publications, noting variables like solvent (DMSO concentration) or assay pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.